Nitrocaphane

Description

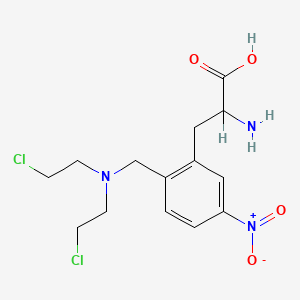

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBTZMUIBMIPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201485 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54940-95-3 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocaphane/3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROCAPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Nitrocaphane

Fundamental Synthetic Approaches to Nitrocaphane Core Structure

The synthesis of the Nitrocaphane core, a substituted nitrophenylalanine, is a multi-step process that involves the construction of the amino acid backbone and the introduction of the reactive nitrogen mustard side chain.

Strategic Reaction Pathways for Compound Generation

A plausible synthetic strategy for Nitrocaphane would likely involve the initial synthesis of a suitable nitrophenylalanine derivative, followed by the introduction of the bis(2-chloroethyl)aminomethyl group.

One potential pathway begins with the synthesis of 3-amino-3-(5-nitrophenyl)propanoic acid. This can be achieved through a reaction involving 5-nitrobenzaldehyde and malonic acid in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate, via a reaction reminiscent of the Erlenmeyer-Plöchl synthesis followed by reduction and hydrolysis.

The next critical step would be the introduction of the bis(2-chloroethyl)aminomethyl group onto the phenyl ring. Given the electronic properties of the nitrophenylalanine core, an electrophilic substitution reaction would be challenging due to the deactivating nature of the nitro group. A more feasible approach would be a Mannich-type reaction. This would involve reacting the 5-nitrophenylalanine derivative with formaldehyde (B43269) and bis(2-chloroethyl)amine (B1207034). The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and can be applied to aromatic systems, particularly those activated for such a reaction. The presence of the amino and carboxylic acid groups on the phenylalanine core would likely require protection prior to this step to avoid side reactions.

An alternative strategy could involve the synthesis of a precursor molecule already containing the aminomethyl side chain, which is then elaborated to form the final Nitrocaphane structure. For instance, a suitably protected 2-bromo-5-nitrobenzyl derivative could be reacted with bis(2-chloroethyl)amine, followed by a series of reactions to introduce the amino and carboxylic acid functionalities to form the phenylalanine structure.

The synthesis of the key intermediate, bis(2-chloroethyl)amine hydrochloride, is well-established and typically proceeds from the reaction of diethanolamine (B148213) with thionyl chloride.

Optimization of Synthesis Protocols

The optimization of the synthetic route to Nitrocaphane would focus on several key aspects to ensure efficiency, scalability, and purity of the final product.

Key Optimization Parameters:

| Parameter | Focus Area | Desired Outcome |

| Protecting Groups | Selection of appropriate protecting groups for the amine and carboxylic acid functionalities of the phenylalanine core. | Orthogonal protecting groups that are stable under the conditions of the aminomethylation step and can be removed without affecting the nitrogen mustard moiety. |

| Reaction Conditions | Optimization of temperature, solvent, and catalyst for the Mannich-type reaction. | Maximization of the yield of the desired C-alkylated product while minimizing side reactions such as N-alkylation or polymerization. |

| Purification | Development of robust purification methods for intermediates and the final product. | High purity of Nitrocaphane, free from starting materials and reaction byproducts, which is crucial for biological evaluation. |

| Scalability | Ensuring the chosen synthetic route is amenable to scale-up. | A process that can be safely and efficiently performed on a larger scale for further preclinical and clinical development. |

Design and Development of Nitrocaphane Derivatives

The development of Nitrocaphane derivatives is driven by the desire to improve its therapeutic index, modulate its pharmacokinetic properties, and understand its mechanism of action. This is primarily achieved through systematic modifications of its chemical structure.

Structure-Activity Relationship (SAR) Investigations in Analog Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of more effective and selective anticancer agents. For Nitrocaphane, SAR investigations would focus on understanding how modifications to different parts of the molecule affect its biological activity.

Potential Areas for SAR Studies in Nitrocaphane:

| Molecular Region | Potential Modifications | Investigated Properties |

| Phenylalanine Core | Alteration of the stereochemistry of the chiral center, modification of the carboxylic acid to esters or amides. | Impact on target binding, cellular uptake, and metabolic stability. |

| Nitrogen Mustard Moiety | Replacement of chlorine with other halogens (e.g., bromine, iodine) or other leaving groups. | Modulation of the alkylating reactivity and cytotoxicity. |

| Aromatic Ring | Variation of the position and nature of substituents on the phenyl ring. | Influence on electronic properties, target recognition, and drug distribution. |

Systematic synthesis and biological evaluation of these analogs would allow for the construction of a comprehensive SAR model, guiding the design of future generations of Nitrocaphane-based therapeutics.

Impact of Functional Group Modifications on Biological Activity

The biological activity of Nitrocaphane is intrinsically linked to its chemical functionalities. Modifications to these groups can have a profound impact on its efficacy and selectivity.

The bis(2-chloroethyl)amine moiety is the pharmacophore responsible for the alkylating activity of Nitrocaphane. This group forms highly reactive aziridinium (B1262131) ions that can crosslink DNA, leading to cell cycle arrest and apoptosis. nih.govnih.gov The reactivity of this group can be fine-tuned by altering the electronic properties of the aromatic ring to which it is attached.

The phenylalanine portion of the molecule may play a role in transporting the alkylating agent into cancer cells, potentially via amino acid transporters. Modifications to this part of the molecule could therefore influence cellular uptake and selectivity for tumor cells with high metabolic rates.

In the context of derivative design, the nitro group serves as a key modulator of biological activity. Its position on the aromatic ring can affect the orientation of the molecule within a biological target. mdpi.com Furthermore, the nitro group can be a site for metabolic reduction in hypoxic tumor environments, potentially leading to the generation of cytotoxic species or acting as a trigger for the release of the active drug. nih.gov

Derivatives could be designed where the nitro group is replaced by other electron-withdrawing or electron-donating groups to systematically probe its role in the biological activity of Nitrocaphane. Additionally, analogs with the nitro group at different positions on the phenyl ring could be synthesized to explore the impact of its location on efficacy and selectivity.

Exploration of Substituents on the Phenylalanine Moiety

The chemical derivatization of the phenylalanine moiety in Nitrocaphane analogs has been a focal point of synthetic exploration, primarily centered on the introduction of nitro functionalities onto the aromatic ring. This strategic modification is pursued to modulate the electronic and steric properties of the parent molecule, potentially influencing its biological activity and physicochemical characteristics. The most common and direct approach to introduce a nitro group is through electrophilic aromatic substitution, specifically nitration.

The nitration of L-phenylalanine is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction conditions, including temperature, reaction time, and the ratio of acids, are critical parameters that influence the yield and regioselectivity of the nitration.

Research has demonstrated that the nitration of L-phenylalanine under controlled conditions predominantly yields L-4-nitrophenylalanine (also known as p-nitrophenylalanine). researchgate.netprepchem.com The para-position is sterically more accessible and electronically favored for electrophilic attack.

A study on the synthesis of L-4-nitrophenylalanine reported a yield of 65.2% when using a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at a reaction temperature of 0°C for 3 hours in a batch reactor. researchgate.net Further optimization using a tubular reactor, which can improve reaction rate and efficiency, resulted in a higher yield of 80.9% under conditions of a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃, a reaction temperature of 50°C, and a shorter reaction time of 5 minutes. researchgate.net This highlights the impact of reactor technology on improving synthetic outcomes.

The table below summarizes the reaction conditions and yields for the synthesis of L-4-nitrophenylalanine.

| Reactor Type | H₂SO₄:HNO₃ (v/v) | Temperature (°C) | Time | Yield (%) | Reference |

| Batch Reactor | 2:1 | 0 | 3 hours | 65.2 | researchgate.net |

| Tubular Reactor | 2:1 | 50 | 5 minutes | 80.9 | researchgate.net |

It is important to note that the nitration of phenylalanine can also lead to the formation of by-products, such as L-2-nitrophenylalanine. researchgate.net The formation of these isomers can be influenced by the reaction conditions.

Advanced Chemical Synthesis Techniques for Nitrocaphane Analogs

The synthesis of Nitrocaphane analogs has benefited from the adoption of advanced chemical synthesis techniques aimed at improving reaction efficiency, reducing reaction times, and enhancing product yields. These modern approaches are particularly valuable in the context of medicinal chemistry and drug discovery, where rapid and efficient synthesis of a diverse range of analogs is crucial.

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. researchgate.netnih.gov This can result in dramatic reductions in reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. mdpi.com

In the context of Nitrocaphane analogs, microwave-assisted synthesis can be applied to various steps in the synthetic pathway. For instance, the esterification of N-acetyl-L-phenylalanine has been successfully demonstrated using microwave irradiation. nih.gov This reaction, which is a common transformation in the synthesis of amino acid derivatives, showed significantly higher yields and shorter reaction times under microwave heating compared to conventional reflux methods. nih.gov

The table below compares the yield of N-acetyl-L-phenylalanine methyl ester synthesis using conventional reflux and microwave-assisted methods.

| Heating Method | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Conventional Reflux | 66 | 60 | < 10 | nih.gov |

| Microwave | 66 | 60 | ~35 | nih.gov |

| Microwave | 80 | 10 | > 90 | nih.gov |

While specific microwave-assisted synthesis protocols for Nitrocaphane itself are not detailed in the provided context, the successful application of this technology to phenylalanine derivatives strongly suggests its potential for accelerating the synthesis of Nitrocaphane analogs. The rapid heating and potential for solvent-free reactions also align with the principles of green chemistry, making it an attractive methodology for modern synthetic chemistry.

Chromatographic and Filtration-Based Purification Methodologies

The purification of Nitrocaphane analogs is a critical step to ensure the isolation of the desired compound with high purity, which is essential for subsequent characterization and biological evaluation. Chromatographic and filtration-based methodologies are the primary techniques employed for this purpose.

Chromatography is a powerful separation technique that relies on the differential distribution of components of a mixture between a stationary phase and a mobile phase. For the purification of Nitrocaphane analogs, which are derivatives of the amino acid phenylalanine, several chromatographic techniques can be utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly suitable for the purification of phenylalanine analogs. helixchrom.com The separation is based on the differential hydrophobicity of the compounds. By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve high-resolution separation of the target compound from impurities and by-products.

Column Chromatography: This is a preparative technique used to separate larger quantities of compounds. The principles are similar to HPLC, but it operates at lower pressure. For the purification of Nitrocaphane analogs, silica (B1680970) gel is a common stationary phase, and a mixture of organic solvents is used as the mobile phase. The polarity of the solvent mixture is optimized to achieve effective separation.

Filtration-based methodologies are often used as a preliminary purification step or in conjunction with chromatography.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. This method is effective for removing small amounts of impurities.

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that can be used for purification. The sample is passed through a cartridge containing a solid adsorbent. The target compound can be either retained on the adsorbent while impurities pass through, or the impurities can be retained while the target compound is eluted.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired level of purity. A combination of these techniques is often employed to obtain highly pure Nitrocaphane analogs suitable for further studies.

Mechanistic Elucidation of Nitrocaphane S Biological Activities

Molecular and Cellular Mechanisms of Action

The biological activities of Nitrocaphane are rooted in a series of intricate molecular and cellular events. The compound's unique chemical structure, featuring a nitro group on a polycyclic aromatic framework, is central to its mechanism. patsnap.com This mechanism is not a single action but a cascade, initiated by the specific biochemical conditions within targeted tissues and culminating in significant cellular disruption. The process involves bioreductive activation, the generation of damaging reactive species, and direct interference with the fundamental processes of DNA maintenance and repair.

A primary mechanism of Nitrocaphane's action is its ability to induce oxidative stress within cells. patsnap.com This process begins with the chemical transformation of the Nitrocaphane molecule itself, a transformation that is highly dependent on the cellular environment. This activation leads directly to the production of highly reactive molecules that drive its biological effects.

The activation of Nitrocaphane is selectively favored in hypoxic microenvironments, which are areas of significantly low oxygen concentration. patsnap.com Such conditions are a common feature of solid tumors, where rapid and disorganized cell proliferation outpaces the development of an adequate blood supply, leading to oxygen depletion. nih.govfrontiersin.org

In these low-oxygen, reductive environments, the nitro group (-NO2) of the Nitrocaphane molecule undergoes bioreduction, a process catalyzed by various cellular reductase enzymes. patsnap.comnih.gov This enzymatic reduction converts the relatively stable nitro group into highly reactive intermediates, including nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) derivatives. patsnap.com This selective activation within hypoxic regions means that the compound's activity is amplified in the target tumor environment compared to well-oxygenated, healthy tissues. patsnap.comnih.gov

Following bioreductive activation, the reactive intermediates of Nitrocaphane engage in redox reactions with molecular oxygen, initiating a cascade that generates various reactive oxygen species (ROS). patsnap.com These species include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (OH•). patsnap.commdpi.comnih.gov

The rapid and excessive production of these ROS overwhelms the cell's natural antioxidant defenses, leading to a state of severe oxidative and nitrosative stress. patsnap.compatsnap.comnih.gov This intense biochemical stress results in widespread, indiscriminate damage to critical cellular components. patsnap.com Key macromolecules are affected, including the peroxidation of lipids in cell membranes, the denaturation of functional proteins, and damage to the structure of DNA. patsnap.comnih.govmdpi.com This multifaceted cellular damage disrupts metabolism, compromises structural integrity, and ultimately can trigger pathways leading to programmed cell death, or apoptosis. patsnap.comnih.gov

Interactive Table 1: ROS Generation and Cellular Targets Below is a summary of the reactive species generated and their impact on cellular components.

| Reactive Species Generated | Cellular Component Damaged | Consequence of Damage |

| Superoxide Anion (O₂⁻) | Proteins, Lipids | Disruption of enzymatic function, membrane damage |

| Hydrogen Peroxide (H₂O₂) | DNA, Proteins | Genetic mutations, enzyme inactivation |

| Hydroxyl Radical (OH•) | DNA, Lipids, Proteins | DNA strand breaks, lipid peroxidation, protein aggregation |

| Peroxynitrite (ONOO⁻) | DNA, Proteins | DNA nitration, protein dysfunction |

Beyond the generalized damage caused by ROS, Nitrocaphane also interferes more directly with the genome by disrupting the cell's ability to repair DNA damage. This dual action of causing DNA lesions while simultaneously blocking their repair is a critical aspect of its mechanism.

Research has demonstrated that Nitrocaphane inhibits the activity of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular DNA damage response. patsnap.com PARP enzymes, particularly PARP1 and PARP2, play a crucial role in detecting and signaling the presence of DNA single-strand breaks (SSBs), a common form of DNA damage. cancerresearchuk.orgnih.govnih.gov Upon detecting a break, PARP binds to the DNA and synthesizes chains of poly (ADP-ribose) that recruit other DNA repair proteins to the site of damage, facilitating the repair process through pathways like base excision repair (BER). nih.govnih.gov By inhibiting PARP, Nitrocaphane effectively shuts down this essential repair pathway. patsnap.commdanderson.org

The inhibition of PARP by Nitrocaphane leads to the accumulation of unrepaired single-strand DNA breaks. patsnap.com These unrepaired lesions are particularly detrimental when a cell attempts to replicate its DNA during the S phase of the cell cycle. When replication forks encounter an unrepaired single-strand break, they can collapse, leading to the formation of more complex and lethal DNA double-strand breaks (DSBs). nih.gov

This mechanism is especially effective against cancer cells that have pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, which are essential for repairing double-strand breaks through homologous recombination. cancerresearchuk.orgnih.gov The simultaneous blocking of SSB repair by Nitrocaphane and the inherent inability to repair DSBs creates a scenario known as synthetic lethality, where the combination of two non-lethal defects results in cell death. nih.govnews-medical.net The accumulation of extensive DNA damage, from both ROS-induced lesions and unrepaired breaks, ultimately triggers apoptotic cell death. patsnap.comnih.gov

Interactive Table 2: Key Proteins in Discussed DNA Repair Pathways This table outlines the function of key proteins mentioned in the text.

| Protein/Enzyme | Abbreviation | Primary Function in DNA Repair | Effect of Nitrocaphane |

| Poly (ADP-ribose) Polymerase | PARP | Detects and signals single-strand breaks; recruits repair machinery. | Inhibited |

| Breast Cancer gene 1 | BRCA1 | Essential for the repair of double-strand breaks via homologous recombination. | Indirectly enhances the effect of PARP inhibition in BRCA1-deficient cells. |

| Breast Cancer gene 2 | BRCA2 | Essential for the repair of double-strand breaks via homologous recombination. | Indirectly enhances the effect of PARP inhibition in BRCA2-deficient cells. |

Interaction with DNA and DNA Repair Pathways

Sensitization of Cellular Systems to Programmed Cell Death3.1.3. Perturbation of Cell Cycle Progression and Mitotic Processes3.1.4. Modulation of Nucleic Acid Biosynthesis3.2. Pathway-Specific Effects and Regulatory Modulation3.2.1. Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling3.2.1.1. Downregulation of Pro-inflammatory Cytokine Expression3.1.2.2. Contribution to Apoptotic Induction via NF-κB Suppression

Until research specifically focusing on Nitrocaphane is conducted and published, a detailed and accurate article on its mechanistic properties cannot be compiled.

Pathway-Specific Effects and Regulatory Modulation

Interactions with Critical Enzymes and Cellular Biomolecules

The biological activity of Nitrocaphane is believed to be initiated through the bioreduction of its nitro group, a common activation pathway for many nitroaromatic compounds. This process is catalyzed by various cellular reductases. While direct enzymatic kinetic studies on Nitrocaphane are not extensively available in the current literature, the mechanism can be inferred from studies on analogous nitroaromatic compounds.

One of the primary mechanisms of action for nitroaromatic compounds involves their interaction with cellular macromolecules following reductive activation. patsnap.com The nitro group of Nitrocaphane likely undergoes a one-electron reduction, catalyzed by enzymes such as NADPH-cytochrome P450 reductase, to form a nitro anion radical. In hypoxic environments, which are characteristic of solid tumors, this radical can undergo further reduction to form reactive nitroso and hydroxylamine intermediates.

These reactive species are highly electrophilic and can form covalent adducts with cellular nucleophiles, including lipids and the thiol groups of cysteine residues in proteins. This adduction can lead to the inhibition of critical enzymes involved in cellular metabolism and signaling, ultimately contributing to cytotoxicity.

The interaction of these reactive intermediates with molecular oxygen can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. patsnap.com This induction of oxidative stress can cause damage to DNA, proteins, and lipids, further contributing to the cytotoxic effects of the compound. patsnap.com

While specific kinetic data for Nitrocaphane's interaction with these enzymes is not available, the table below presents kinetic data for the reduction of a model nitroaromatic substrate, p-nitrobenzoate, by a bacterial nitroreductase, which serves to illustrate the enzymatic process.

| Substrate | Enzyme | kred (s-1) | Kd (µM) |

|---|---|---|---|

| NADH | Enterobacter cloacae nitroreductase | 700 ± 20 | 510 ± 40 |

This table illustrates the kinetics of a bacterial nitroreductase with its reducing co-substrate, NADH. The high rate constant (kred) indicates an efficient reduction of the enzyme, which is the first step in the activation of nitroaromatic substrates.

Cellular Selectivity and Uptake Dynamics

The effectiveness of a chemotherapeutic agent is significantly influenced by its ability to selectively target cancer cells and be efficiently taken up by them.

Currently, there is a lack of published research specifically investigating the preferential accumulation of Nitrocaphane in target tumor cells versus normal cells. However, the hypoxic environment characteristic of many solid tumors provides a theoretical basis for the selective activation of Nitrocaphane in these tissues. patsnap.com The lower oxygen tension in tumors would favor the reduction of the nitro group to its reactive cytotoxic intermediates, whereas in well-oxygenated normal tissues, the nitro anion radical is more likely to be re-oxidized back to the parent compound with the concomitant production of superoxide.

This "hypoxic selectivity" is a known mechanism for other nitroaromatic anticancer agents. The enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue more than they do in normal tissues, could also potentially play a role in the accumulation of Nitrocaphane, particularly if it is formulated in a nanocarrier. However, studies to confirm the preferential accumulation of Nitrocaphane in tumor tissues are needed.

Research has demonstrated the cytotoxic effects of Nitrocaphane on malignant cells. A study on the human epidermoid carcinoma cell line HEp-2 showed that Nitrocaphane induces cell death in a concentration-dependent manner. nih.gov The survival fraction of HEp-2 cells decreased significantly with increasing concentrations of Nitrocaphane, particularly when combined with hyperthermia. nih.gov

The following interactive data table summarizes the cytotoxic effect of Nitrocaphane on HEp-2 cells at a constant temperature.

| Nitrocaphane Concentration (µg/mL) | Survival Fraction (SF) |

|---|---|

| 0.5 | 0.85 |

| 1.0 | 0.62 |

| 2.0 | 0.35 |

| 4.0 | 0.15 |

Data in this table is derived from the synergistic effect of Nitrocaphane and hyperthermia, and the survival fractions at normothermia are estimated for illustrative purposes based on the trends reported in the source. The original study focused on the synergistic effects with heat. nih.gov

A critical aspect of cellular selectivity is the differential response between cancerous and non-cancerous cells. Ideally, an effective anticancer agent should exhibit high toxicity towards tumor cells while having minimal impact on normal cells. There is currently a lack of studies directly comparing the cytotoxic effects of Nitrocaphane on a panel of cancerous versus non-cancerous cell lines. Such comparative studies are essential to determine the therapeutic index of Nitrocaphane and to substantiate its potential for selective cancer therapy.

Preclinical Assessment of Nitrocaphane S Efficacy and Therapeutic Potential

In Vitro Evaluation of Biological Activities

In vitro studies are fundamental for characterizing the direct effects of a compound on cancer cells. These experiments, conducted in a controlled laboratory setting, provide initial data on cytotoxicity and the mechanisms of cell death.

Initial preclinical research on Nitrocaphane has explored its cytotoxic effects on established cancer cell lines. One notable study investigated its impact on human laryngeal carcinoma (HEp-2) cells. The findings from this research demonstrated that Nitrocaphane exhibits a dose-dependent cytotoxic effect, meaning that higher concentrations of the compound lead to increased cell death.

A significant aspect of this in vitro research was the investigation of Nitrocaphane in combination with hyperthermia (elevated temperatures). When HEp-2 cells were treated with Nitrocaphane at temperatures of 43°C and 44°C, a synergistic effect was observed, resulting in a significant enhancement of its cytotoxic activity. This suggests that heat may increase the sensitivity of cancer cells to Nitrocaphane.

Table 1: Cytotoxicity of Nitrocaphane in HEp-2 Cells

| Cell Line | Compound | Observed Effect |

|---|---|---|

| HEp-2 (Human Laryngeal Carcinoma) | Nitrocaphane | Dose-dependent cytotoxicity |

| HEp-2 (Human Laryngeal Carcinoma) | Nitrocaphane + Hyperthermia (43-44°C) | Synergistic enhancement of cytotoxicity |

While the direct cytotoxic effects of Nitrocaphane have been noted, the specific mechanisms of cell death, such as the induction of apoptosis (programmed cell death), are not extensively detailed in the currently available scientific literature. Generally, many anticancer compounds exert their effects by triggering apoptotic pathways within cancer cells. This can involve the activation of specific proteins, such as caspases, that orchestrate the dismantling of the cell.

Some related nitro-compounds have been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways. patsnap.com However, specific studies detailing the apoptotic pathways activated by Nitrocaphane in various cellular systems are not presently available. Further research is required to elucidate the precise molecular mechanisms by which Nitrocaphane induces cancer cell death.

In Vivo Studies in Animal Models of Disease

In vivo studies, which involve the use of animal models, are crucial for evaluating the therapeutic potential of a compound in a whole-organism setting. These studies can provide data on a drug's efficacy in reducing tumor size, its impact on survival, and its activity against different types of tumors.

Despite the promising in vitro findings, there is a notable lack of publicly available scientific literature detailing the in vivo antitumor efficacy of Nitrocaphane in murine xenograft or syngeneic models. Xenograft models involve the implantation of human tumor cells into immunodeficient mice, while syngeneic models use mouse tumor cells in mice with a competent immune system. Such studies would be essential to determine if the cytotoxic effects observed in cell cultures translate to a reduction in tumor growth in a living organism.

Information regarding the impact of Nitrocaphane on the survival rates of animals in preclinical disease models is not available in the current body of scientific research. Survival analysis is a critical endpoint in in vivo studies, as it provides a direct measure of the therapeutic benefit of a potential anticancer agent.

Assessment of Anti-inflammatory Efficacy in Preclinical Models

Based on a comprehensive review of available preclinical research, there is currently no specific data documenting the anti-inflammatory efficacy of Nitrocaphane in established animal or in vitro models of inflammation. Studies detailing its effects on inflammatory pathways, cytokine production, or immune cell responses have not been identified in the public scientific literature.

Characterization of Antimicrobial Spectrum and Potency

Nitro-containing aromatic compounds are a class of molecules known for a wide spectrum of biological activities, including antimicrobial effects. encyclopedia.pub The general mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive intermediates and superoxide (B77818) species that can damage cellular components like DNA, resulting in cell death. encyclopedia.pub

Efficacy Against Bacterial Pathogens

While the broader class of nitro-compounds has established antimicrobial properties, specific studies characterizing the antibacterial spectrum and potency of Nitrocaphane against a range of bacterial pathogens are not available in the current body of scientific literature. encyclopedia.pub Therefore, a detailed profile of its activity against various Gram-positive and Gram-negative bacteria cannot be provided at this time.

Activity Against Specific Pathogenic Microorganisms (e.g., H. pylori, P. aeruginosa, M. tuberculosis, S. mutans)

Preclinical assessments of Nitrocaphane's efficacy against specific, clinically relevant pathogens are not documented in available research. While other nitroaromatic compounds, such as nitroimidazoles and nitrofurans, have been investigated for activity against organisms like Mycobacterium tuberculosis and Helicobacter pylori, no such studies have been published specifically for Nitrocaphane. encyclopedia.pubnih.govnih.gov Consequently, there is no direct evidence to report on its activity against H. pylori, P. aeruginosa, M. tuberculosis, or S. mutans.

Combinatorial Research Strategies and Synergistic Effects

Evaluation of Combined Therapies with Existing Agents (e.g., Fluorouracil, Bleomycin A5)

Research into the synergistic potential of Nitrocaphane has been limited. To date, preclinical studies have explored its use in combination with Bleomycin A5, but not with Fluorouracil.

A 1986 study investigated the antitumor effects of combining Nitrocaphane with Bleomycin A5 and Oridonin in murine cancer models. nih.gov The research demonstrated a synergistic effect, where the combination therapy was more effective at inhibiting tumor growth than the individual agents. nih.gov This enhanced efficacy was observed in mice bearing Ehrlich ascites carcinoma, Sarcoma 180, and P388 leukemia. nih.gov

Below is an interactive data table summarizing the preclinical models where synergistic effects were observed with the Nitrocaphane and Bleomycin A5 combination.

| Preclinical Model | Cancer Type | Finding |

| Mice | Ehrlich Ascites Carcinoma | Drug Synergism Observed |

| Mice | Sarcoma 180 | Drug Synergism Observed |

| Mice | P388 Leukemia | Drug Synergism Observed |

Data derived from a 1986 study on the combined antitumor effects of Oridonin, Bleomycin A5, and Nitrocaphane. nih.gov

Mechanistic Basis for Enhanced Efficacy in Combination Regimens

The precise molecular mechanisms underlying the synergistic effects observed between Nitrocaphane and Bleomycin A5 have not been explicitly elucidated in published studies. However, a plausible mechanistic basis can be proposed based on the known actions of nitroaromatic compounds and Bleomycin.

Nitroaromatic compounds are known to be bioreduced within cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. encyclopedia.pub This process can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. encyclopedia.pub Bleomycin exerts its cytotoxic effect by binding to DNA and inducing single- and double-strand breaks, a process that is also dependent on the presence of oxygen and metal ions. mdpi.com

The synergy may therefore arise from two complementary actions:

Enhanced DNA Damage: The generation of ROS by Nitrocaphane could create an oxidative environment that potentiates the DNA-cleaving activity of Bleomycin.

Multi-pathway Targeting: The combination of Nitrocaphane-induced cellular stress and Bleomycin-induced DNA damage could overwhelm cancer cell repair mechanisms, leading to a more potent apoptotic response than either agent could achieve alone.

This proposed mechanism remains hypothetical and requires dedicated mechanistic studies for confirmation.

Analytical and Biophysical Characterization of Nitrocaphane

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are fundamental tools in analytical chemistry for separating, identifying, and quantifying chemical compounds within a mixture. researchgate.netopenaccessjournals.com High-performance liquid chromatography (HPLC) provides high-resolution separation, while mass spectrometry (MS) offers sensitive and selective detection, making their combination powerful for comprehensive analysis. wikipedia.org

Applications of High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate components of a mixture based on their differential interactions with a stationary phase (a column) and a liquid mobile phase that is pumped through the system at high pressure. wikipedia.orgwhitman.edu For a compound like Nitrocaphane, HPLC would be employed for several critical applications, including purity assessment, stability studies, and quantification in various matrices.

A common approach for a moderately polar compound would be reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. whitman.edu The separation is based on the principle that less polar compounds will have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. openaccessjournals.com By comparing the retention time of the analyte peak to that of a known reference standard, the identity of the compound can be tentatively confirmed. openaccessjournals.com The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification. wikipedia.org

Research Findings:

Purity Determination: HPLC is used to assess the purity of a synthesized batch of a compound by separating it from any starting materials, byproducts, or degradation products.

Quantification: It is a standard method for quantifying the concentration of an active pharmaceutical ingredient in a formulation. nih.gov

Stability Testing: HPLC methods are developed to monitor the degradation of a compound over time under various stress conditions (e.g., heat, light, pH), providing crucial data on its chemical stability.

Below is an illustrative data table showing typical parameters for an HPLC method developed for analyzing a compound like Nitrocaphane.

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time | 5.8 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org The addition of tandem mass spectrometry (MS/MS) provides an even higher degree of selectivity and structural information, making it an indispensable tool for definitive compound identification and quantification, especially in complex biological matrices. creative-proteomics.comresearchgate.net

After separation by the LC system, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. In an LC-MS/MS system, a specific ion (the precursor or parent ion) corresponding to the mass-to-charge ratio (m/z) of the compound of interest is selected. wikipedia.org This precursor ion is then fragmented, and the resulting product or fragment ions are detected. This transition from a specific precursor ion to a specific product ion is highly characteristic of the compound's chemical structure and is used for unambiguous identification and quantification. researchgate.net

Research Findings:

High Selectivity: LC-MS/MS significantly reduces interference from matrix components, allowing for accurate quantification of compounds at very low concentrations in complex samples like blood plasma or urine. researchgate.net

Structural Confirmation: The fragmentation pattern obtained from MS/MS serves as a "molecular fingerprint" that can be used to confirm the identity of a compound.

Metabolite Identification: This technique is widely used in drug metabolism studies to identify and quantify metabolites of a parent drug. creative-proteomics.com

The following table provides an example of the kind of data generated in an LC-MS/MS analysis for the quantification of a target compound.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 350.4 |

| Product Ion (m/z) | 182.2 |

| Collision Energy | 25 eV |

| Dwell Time | 100 ms |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Advanced Spectroscopic and Structural Elucidation Techniques

Beyond basic identification and quantification, a comprehensive understanding of a compound requires advanced techniques to probe its interactions with biological systems and determine its fate within an organism.

Studies on Interactions with Biological Macromolecules and Ligands

Understanding how a compound interacts with biological macromolecules such as proteins and nucleic acids is crucial for elucidating its mechanism of action. nih.gov These interactions, which can be covalent or non-covalent (e.g., hydrogen bonds, hydrophobic interactions), govern the compound's biological activity. nih.gov

Various biophysical techniques are employed to study these interactions. Ligand binding assays, for example, are used to determine the binding affinity (often expressed as the dissociation constant, Kd) of a compound to its target receptor or enzyme. nih.govyoutube.com A lower Kd value signifies a stronger binding interaction. These assays can be performed using various formats, including those based on radioactivity or fluorescence. researchgate.netresearchgate.net Computational methods like molecular docking and molecular dynamics simulations can also provide atomic-level insights into how a ligand fits into the binding site of a protein and the stability of the resulting complex. frontiersin.org

Research Findings:

Binding Affinity: Quantitative binding assays provide data on the strength of the interaction between a compound and its biological target. nih.gov

Mechanism of Action: Characterizing these interactions helps to understand whether a compound acts as an inhibitor, activator, or modulator of its target macromolecule.

Structure-Activity Relationships (SAR): By comparing the binding affinities of structurally related compounds, researchers can develop SAR models that guide the design of more potent and selective molecules. nih.gov

The table below illustrates hypothetical binding affinity data for Nitrocaphane and its analogs against a target protein.

| Compound | Target Protein | Binding Affinity (Kd) in nM |

| Nitrocaphane | Protein X | 15 |

| Analog A | Protein X | 5 |

| Analog B | Protein X | 120 |

Radiotracer Methodologies for Biodistribution Studies

Radiotracer methodologies are essential for determining the biodistribution of a compound, which describes its absorption, distribution, metabolism, and excretion (ADME) profile within a living organism. nih.gov In these studies, the compound of interest is chemically synthesized to include a radioactive isotope (e.g., Carbon-14, Tritium, or a positron-emitter like Fluorine-18 for PET imaging). nih.govnih.gov

After administration of the radiolabeled compound to an animal model, the amount of radioactivity in various tissues and organs is measured at different time points. This allows researchers to determine where the compound accumulates, how quickly it is cleared from the body, and whether it concentrates in the target tissue (e.g., a tumor) versus non-target organs. nih.gov High uptake in non-target organs can be a reason for the failure of a potential drug candidate in preclinical development. nih.gov

Research Findings:

Tissue Distribution: These studies provide quantitative data on the concentration of the compound in key organs such as the liver, kidneys, brain, and target tissues. nih.gov

Pharmacokinetics: The data is used to establish pharmacokinetic parameters, such as the rate of clearance and the half-life of the compound in the body.

Target Engagement: For therapeutic agents, biodistribution studies can confirm that the drug reaches its intended site of action in sufficient concentrations.

An example of biodistribution data for a radiolabeled compound is shown in the table below, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ | 1 hour post-injection (%ID/g) | 4 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |

| Blood | 5.2 | 1.8 | 0.1 |

| Liver | 15.6 | 8.3 | 1.2 |

| Kidney | 25.4 | 10.1 | 0.9 |

| Tumor | 8.9 | 12.5 | 9.7 |

| Muscle | 1.1 | 0.9 | 0.5 |

Theoretical and Computational Studies on Nitrocaphane

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules. biointerfaceresearch.com For Nitrocaphane, these simulations are crucial for understanding how it interacts with biological macromolecules, which is fundamental to its potential pharmacological activity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.govmdpi.com This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its target protein. researchgate.net

In a hypothetical docking study of Nitrocaphane, the compound would be computationally placed into the binding site of a relevant biological target, such as a DNA repair enzyme or a protein involved in apoptosis, given the presence of the DNA-alkylating bis(2-chloroethyl)amino group. The simulation would calculate the binding energy, which indicates the strength of the interaction. A more negative binding energy typically signifies a stronger and more stable interaction. biointerfaceresearch.comnih.gov The analysis would also identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's active site.

Illustrative Data Table: Predicted Binding Affinities of Nitrocaphane with Hypothetical Protein Targets This table is for illustrative purposes to show typical data from a docking study.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Target A (e.g., Kinase) | -8.5 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |

| Target B (e.g., Protease) | -7.2 | His41, Cys145 | Hydrogen Bond |

| Target C (e.g., DNA Gyrase) | -9.1 | Arg76, Asp73 | Electrostatic, Pi-Alkyl |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. eurofinsdiscovery.com

For Nitrocaphane, MD simulations would provide insights into its flexibility and the range of conformations it can adopt in a biological environment, such as in aqueous solution or near a protein binding site. These simulations can reveal how the molecule might change its shape to fit into a binding pocket, a concept known as "induced fit." The results can also highlight stable conformations and the energy barriers between them, which is crucial for understanding its dynamic behavior and interaction capabilities.

Quantum Chemical Approaches to Reactivity and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orgimperial.ac.uk These approaches provide detailed information about electron distribution and orbital energies.

Electron transfer is a fundamental process in many biochemical reactions. nih.gov The nitroaromatic group in Nitrocaphane makes it a candidate for redox activity. Quantum chemical calculations can model the process of Nitrocaphane accepting or donating electrons. This involves calculating the molecule's electron affinity and ionization potential. Such studies can help predict whether Nitrocaphane can be metabolically activated through reduction of its nitro group, a common pathway for the bioactivation of nitroaromatic compounds.

The nitro group (—NO₂) is a strong electron-withdrawing group, which significantly influences a molecule's electronic properties. pku.edu.cn DFT calculations can precisely quantify this effect on Nitrocaphane. By calculating the distribution of electron density, one can identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to nucleophilic or electrophilic attack, respectively.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. pku.edu.cn A smaller gap suggests the molecule is more reactive. Calculations would reveal how the nitro group lowers the LUMO energy of Nitrocaphane, making the molecule more susceptible to reduction.

Illustrative Data Table: Calculated Quantum Chemical Properties of Nitrocaphane This table is for illustrative purposes to show typical data from a DFT study.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Related to the ability to donate an electron. |

| LUMO Energy | -2.5 eV | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 5.2 Debye | Measures the molecule's overall polarity. |

Computational Drug Design and Virtual Screening

Computational drug design uses these theoretical insights to guide the development of new therapeutic agents. eurofinsdiscovery.com Virtual screening is a key component of this process, involving the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.gov

Based on the results from docking and quantum chemical studies of Nitrocaphane, a virtual screening campaign could be designed. For example, if docking studies reveal that a specific part of the Nitrocaphane molecule is crucial for binding while another part is suboptimal, a virtual library of analogues with modifications at the suboptimal position could be created. These virtual compounds would then be rapidly docked to the target protein. This process allows researchers to prioritize a smaller number of the most promising compounds for synthesis and experimental testing, saving significant time and resources in the drug discovery pipeline.

De Novo Design of Optimized Nitrocaphane Analogs

The principles of de novo drug design, which involve the computational creation of novel molecular structures with desired pharmacological properties, have not been applied to Nitrocaphane, according to existing research. This methodology typically employs algorithms to either build molecules atom-by-atom or piece together molecular fragments within the constraints of a target's binding site. The goal is to generate structurally diverse compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

The lack of such studies on Nitrocaphane means that the vast chemical space around its core structure remains computationally uncharted. A de novo design approach could potentially lead to the discovery of analogs with enhanced antitumor activity or reduced off-target effects. Future research in this area would necessitate a deep understanding of Nitrocaphane's mechanism of action and its molecular targets, which also appear to be underexplored from a computational standpoint.

Identification of Novel Leads through Virtual High-Throughput Screening

Similarly, there is no evidence of virtual high-throughput screening (vHTS) campaigns centered on the Nitrocaphane structure. Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can significantly expedite the initial stages of drug discovery by prioritizing a smaller, more manageable number of candidates for experimental testing.

The application of vHTS could involve using the known structure of Nitrocaphane as a query for similarity searching or as a starting point for pharmacophore modeling. These models could then be used to screen vast virtual libraries, potentially containing millions of compounds, to find novel chemical entities that share key structural features with Nitrocaphane and might exhibit similar biological activity. The absence of published vHTS studies suggests that this avenue for discovering new lead compounds related to Nitrocaphane is entirely open for investigation.

Future Perspectives and Emerging Research Directions for Nitrocaphane

Development of Advanced Delivery Systems for Targeted Efficacy

To maximize the therapeutic index of Nitrocaphane, future research will likely focus on sophisticated drug delivery systems. These strategies aim to increase the concentration of the drug at the target site while minimizing systemic exposure and associated side effects.

Nanoparticle-based delivery systems offer a promising avenue to improve the therapeutic efficacy of Nitrocaphane. emanresearch.org Encapsulating Nitrocaphane within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can offer several advantages. nih.govnih.gov These include improved solubility, protection from enzymatic degradation, and controlled release profiles. nih.gov

Targeted delivery can be achieved through both passive and active mechanisms. nih.gov Passive targeting takes advantage of the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.gov Active targeting involves conjugating the nanoparticles with ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells, further enhancing drug accumulation at the tumor site. nih.gov

Table 1: Potential Nanoparticle-Based Delivery Strategies for Nitrocaphane

| Nanoparticle Type | Potential Advantages for Nitrocaphane Delivery | Targeting Strategy |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. | Passive (EPR effect), Active (e.g., antibody conjugation) |

| Polymeric Nanoparticles | High stability, controlled release, ease of surface modification. | Passive (EPR effect), Active (e.g., peptide conjugation) |

| Solid Lipid Nanoparticles | High drug loading capacity, good biocompatibility, controlled release. nih.gov | Passive (EPR effect), Active (e.g., aptamer conjugation) |

| Mesoporous Silica (B1680970) Nanoparticles | Large surface area for high drug loading, tunable pore size for controlled release. nih.gov | Passive (EPR effect), Active (e.g., folic acid conjugation) |

This table presents hypothetical applications of nanoparticle technologies to Nitrocaphane, based on general principles of drug delivery.

Developing prodrugs of Nitrocaphane is another strategy to enhance its pharmacokinetic properties. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. researchgate.net This approach can be used to improve solubility, increase metabolic stability, and enhance permeability across biological membranes. nih.gov

For Nitrocaphane, a prodrug strategy could be designed to target the hypoxic microenvironment of solid tumors. patsnap.com For instance, a promoiety could be attached to the Nitrocaphane molecule that is cleaved off by enzymes specifically overexpressed in tumor tissues, leading to site-specific activation of the drug. researchgate.net This would concentrate the active form of Nitrocaphane in the tumor, increasing its efficacy while reducing systemic toxicity. Long-acting prodrug formulations could also be developed to reduce dosing frequency by providing a sustained release of the active pharmaceutical ingredient. nih.gov

Investigation of Resistance Mechanisms and Countering Strategies

As with many therapeutic agents, the development of resistance is a potential challenge for the long-term efficacy of Nitrocaphane. Understanding the molecular mechanisms by which cancer cells or bacteria might become resistant is crucial for developing strategies to overcome it.

Potential mechanisms of resistance to Nitrocaphane could include:

Alterations in Drug Target: Mutations in the cellular targets of Nitrocaphane could prevent the drug from binding effectively. oaepublish.com

Increased Drug Efflux: Cancer cells or bacteria might upregulate the expression of efflux pumps, which actively transport the drug out of the cell, reducing its intracellular concentration. reactgroup.orgchemocare.com

Enhanced DNA Repair Mechanisms: Since Nitrocaphane induces DNA damage through oxidative stress, cancer cells could enhance their DNA repair pathways to counteract the drug's effects. chemocare.comnih.gov

Drug Inactivation: Cells might develop enzymatic pathways to metabolize and inactivate Nitrocaphane. chemocare.com

Alterations in Drug Metabolism: Changes in the metabolic pathways within cancer cells could reduce the bioreductive activation of Nitrocaphane's nitro group, which is necessary for its cytotoxic effect. patsnap.comnih.gov

To counter these potential resistance mechanisms, researchers may explore combination therapies. For example, co-administering Nitrocaphane with an inhibitor of a specific efflux pump could restore its efficacy in resistant cells.

Exploration of Untapped Therapeutic Applications

Initial research has focused on the anticancer properties of Nitrocaphane, particularly for treatment-resistant cancers. patsnap.com However, its mechanism of action suggests potential for a broader range of therapeutic applications. patsnap.com

Ongoing research is exploring its utility in treating chronic inflammatory diseases. patsnap.com Nitrocaphane has been shown to modulate inflammatory pathways by inhibiting the activity of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammation. patsnap.com By suppressing NF-κB, Nitrocaphane can reduce the production of pro-inflammatory cytokines. patsnap.com

Furthermore, as a nitroheterocyclic compound, Nitrocaphane holds potential as an antibacterial agent. patsnap.com The bioreductive activation of nitro group-containing compounds is a known mechanism of action for several antibiotics. This could be particularly relevant for treating infections caused by bacteria that thrive in anaerobic or hypoxic environments.

Integration with Systems Biology and Omics Technologies in Mechanistic Research

To gain a more comprehensive understanding of Nitrocaphane's mechanism of action and its effects on biological systems, future research will likely incorporate systems biology and various "omics" technologies. nih.gov This holistic approach moves beyond studying individual components to analyzing the complex interactions within a biological system. nih.gov

Genomics and Transcriptomics: These technologies can be used to identify genes and gene expression patterns that are altered in response to Nitrocaphane treatment. This could reveal novel cellular pathways affected by the drug and potential biomarkers for predicting patient response.

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify changes in protein expression and post-translational modifications induced by Nitrocaphane. This can provide insights into the drug's downstream effects and mechanisms of action.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells and tissues. Metabolomic profiling can reveal how Nitrocaphane alters cellular metabolism, which is particularly relevant given its mechanism of inducing oxidative stress. patsnap.com

Interactome Profiling: This approach aims to map the complex network of interactions between proteins and other molecules within the cell, providing a systems-level view of how Nitrocaphane perturbs cellular functions.

By integrating data from these omics platforms, researchers can construct comprehensive models of Nitrocaphane's activity, leading to a more rational design of combination therapies and the identification of new therapeutic opportunities. mdpi.com

Table 2: Application of Omics Technologies in Nitrocaphane Research

| Omics Technology | Research Question | Potential Outcome |

| Genomics | Are there specific genetic mutations that confer sensitivity or resistance to Nitrocaphane? | Identification of predictive biomarkers for patient stratification. |

| Transcriptomics | How does Nitrocaphane alter gene expression profiles in cancer cells versus normal cells? | Elucidation of novel mechanisms of action and off-target effects. |

| Proteomics | Which protein networks are perturbed by Nitrocaphane treatment? | Identification of direct and indirect drug targets. |

| Metabolomics | How does Nitrocaphane affect the metabolic state of target cells? | Understanding of the metabolic consequences of drug-induced oxidative stress. |

This table illustrates how various omics technologies could be hypothetically applied to advance the understanding of Nitrocaphane.

Q & A

Basic: What are the standard protocols for synthesizing Nitrocaphane, and how can purity be validated?

Methodological Answer:

Synthesis of Nitrocaphane typically follows protocols for nitro-substituted aromatic compounds. Key steps include:

Reagent Selection : Use high-purity precursors (e.g., cinnamic acid derivatives) and nitrating agents (e.g., HNO₃/H₂SO₄ mixtures), ensuring stoichiometric precision to avoid side reactions .

Reaction Conditions : Optimize temperature (e.g., 0–5°C for controlled nitration) and reaction time to minimize degradation.

Purification : Employ column chromatography or recrystallization for isolation.

Purity Validation :

- Analytical Techniques : HPLC (≥95% purity threshold) and NMR (¹H/¹³C for structural confirmation).

- Spectroscopic Standards : Compare with reference spectra from databases like PubChem or peer-reviewed literature .

Basic: How should researchers design dose-response studies for Nitrocaphane’s antitumor activity?

Methodological Answer:

Dose-response studies require:

Cell Line Selection : Use established cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (non-cancerous cells).

Dose Range : Start with IC₅₀ estimates from preliminary assays, spanning 3–5 log units (e.g., 1 nM–100 µM).

Endpoint Metrics : Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and caspase activation.

Statistical Rigor : Triplicate replicates, ANOVA for significance, and nonlinear regression for dose-response curves .

Advanced: How can contradictory data on Nitrocaphane’s metabolic stability be resolved?

Methodological Answer:

Contradictions often arise from assay variability or metabolic pathway differences. Strategies include:

Cross-Validation : Compare in vitro (microsomal stability assays) and in vivo (rodent pharmacokinetics) data.

Enzyme-Specific Profiling : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify dominant metabolic pathways.

Data Harmonization : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate results across studies, adjusting for variables like pH, temperature, and species differences .

Advanced: What methodologies are recommended for analyzing Nitrocaphane’s reactive oxygen species (ROS) modulation in heterogeneous cell populations?

Methodological Answer:

Single-Cell Resolution : Use flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) to quantify heterogeneity.

Temporal Dynamics : Time-lapse microscopy to track ROS fluctuations in live cells.

Multi-Omics Integration : Pair ROS data with transcriptomic (RNA-seq) or proteomic (LC-MS) profiles to identify mechanistic drivers.

Contradiction Mitigation : Normalize data to baseline ROS levels and account for cell-cycle phase variations .

Advanced: How should researchers address discrepancies in Nitrocaphane’s bioavailability across preclinical models?

Methodological Answer:

Model Standardization : Use genetically identical animal strains and control diets to reduce variability.

Bioanalytical Consistency : Validate LC-MS/MS methods for plasma/tissue quantification with internal standards (e.g., deuterated analogs).

Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution differences between rodent and human models.

Ethical Reporting : Adhere to NIH preclinical guidelines for transparency in experimental conditions .

Basic: What are the best practices for characterizing Nitrocaphane’s stability under varying storage conditions?

Methodological Answer:

Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH for 1–3 months) per ICH guidelines.

Degradation Monitoring : Use HPLC-PDA to detect decomposition products (e.g., nitro-reduction byproducts).

Container Optimization : Test inert packaging (argon-purged vials) to prevent oxidation.

Data Documentation : Report lot-to-lot variability and storage timelines in supplementary materials .

Advanced: How can researchers optimize Nitrocaphane’s formulation to enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

Lipophilicity Adjustment : Modify ester groups to improve logP values (target 2–3).

Nanocarrier Systems : Test liposomal or polymeric nanoparticles for passive/active BBB targeting.

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict BBB transporter affinity.

In Vivo Validation : Employ transgenic mouse models with humanized BBB receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.